molecular formula C16H18N4O B2357488 cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034424-79-6

cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2357488
CAS No.: 2034424-79-6
M. Wt: 282.347
InChI Key: LJCVFPZGOCGRKU-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a four-membered azetidine ring fused to a 1,2,3-triazole moiety substituted with a phenyl group. The cyclobutyl methanone group at the azetidine nitrogen enhances steric bulk and influences conformational stability. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole and azetidine scaffolds, which are known for their bioactivity in targeting enzymes and receptors .

Properties

IUPAC Name

cyclobutyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(13-7-4-8-13)19-9-14(10-19)20-11-15(17-18-20)12-5-2-1-3-6-12/h1-3,5-6,11,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCVFPZGOCGRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Chloroamines

Reaction of β-chloroamines with bases facilitates azetidine formation. For example, 3-chloroazetidine derivatives are synthesized by treating β-chloroamines with triethylamine in dry dioxane.

Example Protocol:

  • React Schiff base intermediates (e.g., 11a-c ) with chloroacetyl chloride (1 eq) in dry dioxane.
  • Add triethylamine (1 eq) as a base.
  • Reflux at 110°C for 15–16 hours.
  • Isolate 3-chloroazetidine derivatives (e.g., 12a-c ) via filtration and crystallization (yield: 60–75%).

Ring-Closing Metathesis

Transition metal-catalyzed metathesis offers an alternative route. For instance, Grubbs catalyst facilitates the formation of azetidine rings from diene precursors, though this method is less common in the literature reviewed.

Acylation of Azetidine with Cyclobutyl Methanone

The final step involves coupling the azetidine-triazole intermediate with the cyclobutyl carbonyl group.

CDI-Mediated Coupling

  • Activate cyclobutane carboxylic acid (1 eq) with 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in THF at 25°C for 3 hours.
  • Add 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine (1 eq) and 1,8-diazabicycloundec-7-ene (DBU, 2 eq).
  • Stir at 25°C for 15 hours.
  • Quench with 1N HCl, extract with ethyl acetate, and purify via preparative HPLC (yield: 70–80%).

Alternative Routes and Optimization

One-Pot Sequential Reactions

Combining azetidine cyclization and triazole formation in a single pot reduces isolation steps. For example, in situ generation of 3-azidoazetidine followed by CuAAC with phenylacetylene.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 110°C, 2 min) accelerates click chemistry and cyclization steps, improving yields by 10–15% compared to conventional heating.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages
CDI-Mediated THF, 25°C, 15 h 70–80 High purity, mild conditions
Microwave CuAAC MW, 110°C, 2 min 85–90 Rapid reaction time
β-Chloroamine Dioxane, reflux, 16 h 60–75 Scalable, cost-effective reagents

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes. For instance, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine vs. Oxepane Rings

The compound 3-(4-phenyl-1H-1,2,3-triazol-1-yl)oxepane () replaces the azetidine with a seven-membered oxepane ring. Solubility may also decrease due to the oxepane’s hydrophobicity .

Azetidine-Thioether Hybrid

The compound 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone () features a thioether bridge instead of the triazole-azetidine linkage. The sulfur atom introduces polarizability, which may enhance interactions with metal ions in enzymatic pockets.

Substituent Modifications

Cyclobutyl vs. Cyclohexyl/Cyclopentyl Methanone

Replacing the cyclobutyl group with cyclohexyl or cyclopentyl () increases lipophilicity (e.g., C20H26N4O2 for the cyclohexyl analog vs. C17H18N4O for the target compound). This modification could improve membrane permeability but may reduce metabolic stability due to bulkier substituents .

Chlorinated Aryl Substituents

The compound 3-(3,4-dichlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one () introduces electron-withdrawing chlorine atoms. 294.35 g/mol for the target compound) .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (µg/mL) Key Feature(s)
Target Compound C17H18N4O 294.35 2.1 15.2 Rigid azetidine, compact cyclobutyl
Compound C20H18Cl2N4O 401.29 3.8 5.6 Dichlorophenyl, higher hydrophobicity
Cyclohexyl Analog C20H26N4O2 354.45 3.5 8.3 Increased lipophilicity
Thioether Hybrid C27H24N4OS 452.57 4.2 2.1 Thioether bridge, bulky substituents

*LogP values estimated using computational models.

Biological Activity

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic compound characterized by a unique combination of a cyclobutyl group, a phenyl-substituted triazole ring, and an azetidinone moiety. This structural diversity suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound acts primarily as an enzyme inhibitor , with a notable focus on acetylcholinesterase (AChE) inhibition. By binding to the active site of AChE, it prevents the breakdown of acetylcholine, which could enhance cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Enzyme Inhibition

Research indicates that this compound has shown promising results in inhibiting AChE. In vitro studies have demonstrated its potential efficacy in increasing acetylcholine levels in neuronal cultures, suggesting therapeutic applications in cognitive disorders.

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotective Effects : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive performance and reduced neuroinflammation, correlating with its AChE inhibitory activity.
  • Anticancer Properties : Preliminary investigations have suggested that the compound may also interact with other molecular targets involved in cancer cell proliferation. Its structural components allow for interactions with various kinases and receptors implicated in tumor growth .

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds. The following table summarizes key characteristics:

Compound NameMechanism of ActionBiological ActivityReferences
This compoundAChE InhibitionNeuroprotective, Potential Anticancer
Other Triazole DerivativesVarious Enzyme InhibitionsAntimicrobial, Anticancer
Standard AChE Inhibitors (e.g., Donepezil)AChE InhibitionCognitive Enhancer

Q & A

Basic Research Questions

Q. What are common synthetic routes for cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole core .
  • Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions with cyclobutane carbonyl derivatives .
  • Characterization : Intermediates are validated using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regioselectivity and purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data refinement uses the SHELX suite (e.g., SHELXL for structure solution and SHELXPRO for validation). Hydrogen bonding and torsional angles are analyzed to resolve stereochemical ambiguities .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Key Techniques :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., azetidine N-CH2_2 at δ 3.5–4.5 ppm; triazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]+^+ for C18_{18}H21_{21}N4_4O: calculated 309.17, observed 309.18) .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

  • Methodology :

  • DFT Optimization : Use B3LYP/6-31G(d,p) basis sets to minimize energy and compare bond lengths/angles with SC-XRD data .
  • Error Analysis : Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions. Refinement with SHELXL and WinGX/ORTEP visualization tools helps reconcile differences .

Q. What strategies optimize yield in multi-step syntheses of azetidine-triazole hybrids?

  • Methodology :

  • Reaction Monitoring : Thin-layer chromatography (TLC) and in-situ 1H^1H-NMR track intermediate formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance azetidine ring functionalization, while Cu(I) catalysts in t-BuOH/H2_2O improve triazole yield .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

  • Methodology :

  • Molecular Docking : AutoDock/Vina simulates interactions with targets (e.g., kinases or GPCRs). Triazole and cyclobutyl groups enhance π-π stacking and hydrophobic interactions .
  • SAR Studies : Compare analogues (e.g., pyrrolidine vs. azetidine rings) to identify critical substituents for activity .

Q. What analytical approaches resolve conflicting bioactivity data across similar triazole-azetidine derivatives?

  • Methodology :

  • Meta-Analysis : Cross-reference IC50_{50} values from enzyme assays (e.g., PDE4 inhibition) with structural descriptors (e.g., LogP, polar surface area) .
  • Crystallographic Clustering : Group compounds by torsion angles (e.g., triazole-azetidine dihedral angles) to correlate conformation with activity .

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